molecular formula C18H23N3O B2924612 N-benzyl-N-ethyl-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide CAS No. 2034473-49-7

N-benzyl-N-ethyl-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide

Cat. No.: B2924612
CAS No.: 2034473-49-7
M. Wt: 297.402
InChI Key: QKBUJVIUIWVPEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-N-ethyl-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide is a complex organic compound belonging to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic compound containing two nitrogen atoms. This compound is characterized by its benzyl and ethyl groups attached to the imidazole ring, making it a unique and versatile molecule in various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-N-ethyl-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide typically involves multiple steps, starting with the formation of the imidazole ring. One common method is the condensation of an appropriate amine with a carboxylic acid derivative under specific conditions, such as heating in the presence of a dehydrating agent.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Production of reduced derivatives, such as amines.

  • Substitution: Introduction of different functional groups, leading to a variety of derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its imidazole ring is particularly useful in creating pharmaceuticals and agrochemicals.

Biology: The biological applications of this compound are vast. It has been studied for its potential antimicrobial properties, making it a candidate for developing new antibiotics.

Medicine: In medicine, this compound is explored for its therapeutic potential. It has shown promise in treating various diseases, including cancer and microbial infections.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism by which N-benzyl-N-ethyl-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide exerts its effects involves its interaction with specific molecular targets. The imidazole ring can bind to enzymes and receptors, influencing various biological pathways. The exact mechanism may vary depending on the specific application and the biological system .

Comparison with Similar Compounds

  • N-benzyl-N-ethyl-1H-imidazole-5-carboxamide

  • N-ethyl-N-methyl-1H-benzo[d]imidazole-5-carboxamide

  • N-benzyl-N-methyl-1H-benzo[d]imidazole-5-carboxamide

Uniqueness: N-benzyl-N-ethyl-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide stands out due to its specific structural features, such as the presence of the methyl group and the tetrahydrobenzimidazole ring. These features contribute to its unique chemical and biological properties, making it distinct from other similar compounds.

Properties

IUPAC Name

N-benzyl-N-ethyl-2-methyl-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O/c1-3-21(12-14-7-5-4-6-8-14)18(22)15-9-10-16-17(11-15)20-13(2)19-16/h4-8,15H,3,9-12H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKBUJVIUIWVPEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)C(=O)C2CCC3=C(C2)NC(=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.